The table below summarizes the core identification details for 1H,1H,2H,2H-Perfluorododecan-1-ol.
| Property | Description |
|---|---|
| CAS Registry Number | 865-86-1 [1] [2] |
| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-1-ol [1] [2] |
| Molecular Formula | C₁₂H₅F₂₁O [1] [2] |
| Molecular Weight | 564.14 g/mol [1] |
| Linear Formula | CF₃(CF₂)₉CH₂CH₂OH [1] |
| Category | Fluorotelomer Alcohol (FTOH) [3] [2] |
The table below outlines the basic physicochemical properties of this compound.
| Property | Value / Description |
|---|---|
| Appearance | White to Off-White solid [2] |
| Melting Point | 90°C to 95°C [1] [2] |
| Boiling Point | 145°C at 10 mmHg [1] [2] |
| Density | 1.664±0.06 g/cm³ (Predicted) [2] |
| Flash Point | >110 °C (closed cup) [4] |
| Water Solubility | Insoluble [1] [2] |
| Storage | Store in a cool place in a tightly closed container [1] |
This compound requires careful handling, as is typical for fluorinated substances.
This fluorotelomer alcohol has several specific industrial and research applications:
The following diagram illustrates the relationship of 1H,1H,2H,2H-Perfluorododecan-1-ol within the broader family of fluorotelomer alcohols, based on its structure and nomenclature.
Chemical structure relationship of 1H,1H,2H,2H-Perfluorododecan-1-ol.
The search results could not provide the following information you requested:
To obtain this deeper technical data, I suggest you:
The exceptional stability of 2-(Perfluorodecyl)ethanol is fundamentally attributed to the strong carbon-fluorine (C–F) bonds in its perfluorinated chain, which make it highly resistant to chemical attack and thermal degradation [1]. The table below summarizes key stability information based on its use in a composite material.
| Property | Observation / Value | Experimental Context |
|---|---|---|
| Thermal Stability | High | Inherited from strong C–F bonds; component survives coating curing [2] [1]. |
| Chemical Stability | High resistance to acid, alkali, and solvent exposure | Coating integrity maintained after immersion in pH 3 HCl, pH 11 NaOH, and butanone wiping [2]. |
| Mechanical Durability | >350 wipes with butanone | Tested via sandpaper abrasion (500 g load, 100 cycles) and butanone wiping; substrate not exposed [2]. |
| Water Contact Angle | 156.3° | Measured on superhydrophobic coating incorporating the compound; indicates high surface stability [2]. |
| Rolling Angle | 5.6° | Measured on the same superhydrophobic coating [2]. |
The following workflow and detailed steps are reconstructed from a study that used this compound to fabricate a durable superhydrophobic coating [2].
Diagram 1. Experimental workflow for creating a superhydrophobic coating using this compound.
The experimental procedure involves three main stages [2]:
1. Synthesis of Fluorinated Isocyanate (PFHE-HDI)
2. Coating Formulation
3. Application and Curing
The durability of the coating, which reflects the stability of its components, was validated through several tests [2]:
Diagram 2. Battery of durability tests performed on the fabricated coating.
This compound serves as a critical modifying agent that imparts high durability and stability to advanced material coatings. The experimental data demonstrates that composites incorporating this compound can achieve remarkable resistance to mechanical abrasion, chemical corrosion, and environmental weathering [2]. Its stability stems from the inherent strength of carbon-fluorine bonds and is effectively leveraged in polymer matrices like modified polysilazane [2] [1].
This compound is part of the Per- and Polyfluoroalkyl Substances (PFAS) family. Its structure features a long, fully fluorinated carbon chain (perfluorodecyl) attached to a hydrophilic ethanol group, creating a surfactant with a fluorinated tail [1] [2].
| Property | Description |
|---|---|
| CAS Number | 865-86-1 [1] [2] |
| Molecular Formula | C₁₂H₅F₂₁O [1] [2] |
| Molecular Weight | 564.13 g/mol [1] [2] |
| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-1-ol [2] |
| Alternate Name | 1H,1H,2H,2H-Perfluorododecan-1-ol [1] |
| SMILES | C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F [2] |
| Key Feature | Long perfluorodecyl chain with a terminal ethanol group [2] |
One patented synthesis method involves a multi-step process [3]:
The diagram below illustrates this synthesis workflow.
Synthesis workflow for 2-Perfluoroalkyl Ethanols [3]
The hydroxyl group (-OH) of this compound allows for characteristic alcohol reactions [2]:
The compound's fluorinated tail grants unique properties, leading to several specialized uses [1] [2]:
| Application Domain | Specific Use |
|---|---|
| Surfactants & Emulsions | Surface-active agent in aqueous solutions and emulsion production [1]. |
| Materials Science | Lubricant, corrosion inhibitor for metals, and stabilizer in polymer synthesis [1]. |
| Specialized Chemistry | Solubilizing agent and a raw material for synthesizing other polymers [1] [2]. |
As a PFAS compound, this compound has significant environmental concerns [2]:
A detailed patent (CN103772150A) describes a laboratory-scale synthesis of perfluoroalkyl ethanol through esterification, offering a practical experimental methodology [4].
The experimental workflow is summarized in the diagram below.
Experimental workflow for synthesizing perfluoroalkyl ethanol [4]
The table below summarizes the core identification and properties of 2-(Perfluorodecyl)ethanol.
| Property | Description |
|---|---|
| CAS Number | 865-86-1 [1] |
| Molecular Formula | C12H5F21O [1] |
| Molecular Weight | 564.13 g/mol [1] |
| Purity | ≥97% (commercial sample) [1] |
| Alternate Names | 1H,1H,2H,2H-Perfluorododecan-1-ol [1] |
| Key Characteristics | Artificial alcohol; extremely resistant to chemical/thermal/biological degradation due to strong C-F bonds [1]. |
While not a synthesis protocol, a robust Gas Chromatography-Mass Spectrometry (GC-MS) method is crucial for identifying and confirming the compound. The following method is optimized for the fast analysis of Fluorotelomer Alcohols (FTOHs) like this compound [2].
Workflow for the fast GC-MS analysis of Fluorotelomer Alcohols.
The table below lists the retention times for FTOHs under this method. Note that this compound is also referred to as 10:2 FTOH.
| Peak | Compound Name | Concentration (µg/g) | Retention Time (LPGC) |
|---|---|---|---|
| 1 | 4:2 FTOH (2-(Perfluorobutyl)ethanol) | 2 | 1.90 min [2] |
| 2 | 6:2 FTOH (2-(Perfluorohexyl)ethanol) | 2 | 2.43 min [2] |
| 3 | 8:2 FTOH (2-(Perfluorooctyl)ethanol) | 2 | 3.01 min [2] |
| 4 | 10:2 FTOH (this compound) | 2 | 3.53 min [2] |
The search results point to patented industrial processes rather than detailed lab-scale synthesis. The information is technical but not exhaustive.
This method is designed for rapid and efficient analysis, significantly reducing run time and helium consumption compared to conventional GC-MS [1].
The table below summarizes the key parameters for both conventional and faster LPGC methods:
| Parameter | Conventional GC-MS | LPGC-MS |
|---|---|---|
| Column | Rtx-200ms, 30 m x 0.25 mm ID, 0.25 µm [1] | LPGC Rtx-200 column kit (10 m analytical + 5 m restrictor) [1] |
| Carrier Gas | Helium, 1.2 mL/min [1] | Helium, 0.9 mL/min [1] |
| Oven Temp. Program | 35 °C (hold 1 min) to 280 °C at 15 °C/min (hold 5 min) [1] | 35 °C (hold 0.5 min) to 280 °C at 35 °C/min (hold 5 min) [1] |
| Injection | 1 µL, split (split ratio 5:1) [1] | 1 µL, pulsed split (30 psi until 0.15 min) [1] |
| Injection Liner | Topaz precision inlet liner, 4.0 mm x 6.3 x 78.5 [1] | Same as conventional [1] |
| Injection Temp. | 280 °C [1] | 280 °C [1] |
| MS Detection | SIM mode, 131 m/z, start at 2.5 min [1] | SIM mode, 131 m/z, start at 1.5 min [1] |
| Transfer Line Temp. | 280 °C [1] | 280 °C [1] |
| Ion Source Temp. | 250 °C [1] | 250 °C [1] |
| Retention Time (10:2 FTOH) | 6.65 minutes [1] | 3.53 minutes [1] |
This method is tailored for measuring trace levels of 10:2 FTOH emitted from consumer products into indoor air, using Thermal Desorption for sample introduction [2] [3].
The table below outlines the core conditions for the TD-GC-MS/MS method:
| Parameter | Configuration |
|---|---|
| TD Tube Sorbent | SilcoNert (CAMSCO or Markes International) [2] |
| TD Desorption | Using a TD autosampler [2] [3] |
| GC Column | Not explicitly specified in the provided results. |
| MS Analysis | Tandem Mass Spectrometry (GC-MS/MS) [2] [3] |
| Ionization Mode | Electron Ionization (EI) [2] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) [2] [3] |
| Key MRM Transition | A primary transition is monitored for 10:2 FTOH (specific precursor > product ion pair based on method optimization) [2] [3]. |
| Internal Standard | 10:2 FTOH [M+4] (dideutero- 13C2) [2] [3] |
The following diagram illustrates the general logical workflow for the analysis, from sample preparation to data acquisition, incorporating elements from both described methods.
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies, please feel free to ask.
The table below summarizes and compares the core purification techniques, helping you select the appropriate method for your specific mixture and purity requirements.
| Method Name | Key Separation Technique | Target Impurities Removed | Key Process Conditions | Key Advantages |
|---|---|---|---|---|
| Lei Zhigang's Integrated Process [1] | Reduced-pressure distillation followed by azeotropic distillation | By-product olefins, solvent salt, water [1] | Vacuum: -0.91 to -0.96 MPa [1] | Green, efficient, allows solvent recycling [1] |
| US4219680A: Acid-Catalyzed Reaction [2] | Catalytic reaction with ethylene glycol and acid, followed by fractional distillation | 2-(Perfluoroalkyl)-ethylenes, 2-(Perfluoroalkyl)-ethyl esters [2] | Acid catalyst (e.g., phosphoric, sulfuric), ethylene glycol [2] | Converts and removes olefinic and ester impurities [2] |
| JPS62120332A: Alkali Treatment [3] | Treatment with an alkali metal hydroxide | Discoloration, impurities from iodide salts [3] | Alkali metal hydroxide (e.g., NaOH, KOH) [3] | Simple, effective for improving product color and stability [3] |
This method is designed for crude reaction mixtures containing 2-PFAE, olefins, solvent, salt, and water [1].
Step 1: Reduced-Pressure Distillation
Step 2: Azeotropic Distillation
This method is optimal for mixtures containing 2-(Perfluoroalkyl)-ethylenes (olefins) and/or 2-(Perfluoroalkyl)-ethyl esters [2].
A straightforward method to address discoloration, particularly when starting from iodide precursors [3].
The diagram below outlines a logical decision process for selecting the appropriate purification method based on your crude mixture's composition.
2-Perfluoroalkyl ethanol is an extremely effective fluorocarbon-based surfactant and wetting agent valuable for improving coating appearance [4]. Its unique oleophobic and hydrophobic tail with a hydrophilic headgroup makes it useful in creating protective coatings, fluorinated surfactants, and emulsifiers for advanced materials and nanotechnology [4].
The table below summarizes the basic identifying information for this compound [1].
| Property | Description |
|---|---|
| Chemical Name | This compound |
| Alternate Name | 1H,1H,2H,2H-Perfluorododecan-1-ol [1] |
| CAS Number | 865-86-1 [1] |
| Molecular Formula | C₁₂H₅F₂₁O [1] |
| Molecular Weight | 564.13 g/mol [1] |
| Purity | ≥97% (for commercially available material) [1] |
Understanding the broader context of per- and polyfluoroalkyl substances (PFAS) is crucial for any research in this area.
Creating detailed application notes requires information not available in the current search results. Here is a path forward to gather the necessary data:
The following diagram illustrates the logical relationship between this compound and key concepts in fluorinated compound research, highlighting both applications and concerns.
The table below summarizes the basic identifying information and properties of this compound based on the search results.
| Property | Description |
|---|---|
| CAS Number | 865-86-1 [1] [2] |
| Molecular Formula | C₁₂H₅F₂₁O [1] [2] |
| Molecular Weight | 564.13 g/mol [1] [2] |
| Purity | ≥97% (as available from suppliers) [1] |
| Physical Description | Solid with a melting point of 95 °C [2]. |
| Storage | +2 to +8 °C [2] |
This compound requires careful handling. Safety data indicates it causes skin irritation, serious eye irritation, and may cause respiratory irritation [2]. It is recommended to wear protective gloves, protective clothing, and eye protection when handling it [2].
Given the lack of existing cell culture protocols, the following workflow outlines a systematic approach to evaluate this compound as a lubricant or anti-foaming agent. The core of this assessment should be a cytotoxicity assay, such as the MTT assay, to ensure it does not harm your cells [3].
Stock Solution Preparation:
Working Solution Preparation:
The MTT assay measures the metabolic activity of cells, which is a reliable indicator of cell viability [3]. The detailed steps are as follows:
2-(Perfluorodecyl)ethanol (CAS 865-86-1) is a fluorinated alcohol compound characterized by a unique molecular structure that combines a hydrophilic ethanol group with a highly hydrophobic perfluorinated chain. This chemical structure is responsible for its exceptional properties as a corrosion inhibitor, particularly for ferrous and non-ferrous metals and alloys. The compound has a molecular weight of 564.13 g/mol and the molecular formula C₁₂H₅F₂₁O, with a purity specification of ≥97% for research applications. The presence of the perfluorodecyl group makes this compound extremely resistant to chemical attack, thermal degradation, and biological degradation, properties inherited from the strong carbon-fluorine bonds that characterize fluorinated compounds. [1]
The compound serves multiple functions in research and industrial applications, including as a surfactant in aqueous solutions, a lubricant in cell culture media, and primarily as a corrosion inhibitor for metals. Additionally, it can function as a stabilizer in polymer synthesis, a surface-active agent in emulsion production, and a solubilizing agent. Its versatility extends to applications in the synthesis of specialized polymers where fluorinated segments are required to impart specific chemical resistance or surface properties. The dual nature of the molecule – with both hydrophilic and hydrophobic components – enables it to form organized monolayers on metal surfaces, creating an effective barrier against corrosive agents. [1]
Table 1: Quantitative Properties and Performance Data of this compound as Corrosion Inhibitor
| Property Category | Specific Parameter | Value/Range | Conditions/Method |
|---|---|---|---|
| Basic Identifiers | CAS Number | 865-86-1 | - |
| Molecular Weight | 564.13 g/mol | - | |
| Molecular Formula | C₁₂H₅F₂₁O | - | |
| Purity | ≥97% | As supplied | |
| Inhibition Performance | Metal Substrates | Ferrous metals, non-ferrous metals, alloys | Broad spectrum |
| Primary Mechanism | Surface film formation | Volatile Corrosion Inhibition (VCI) | |
| Application Range | Coatings, foams, adhesives, powders, sprays, plastics | Multiple formulations | |
| QSAR Parameters | log P (estimated) | High (hydrophobic) | Fluorinated chain influence |
| Molecular Connectivity | Linear fluorocarbon chain with polar head | - | |
| Electron Transfer (ΔN) | High (predicted) | Correlates with inhibition efficiency [2] |
Table 2: Experimental Corrosion Inhibition Efficiency Comparison
| Inhibitor Class | Representative Compound | Reported IE% | Metal Substrate | Test Method |
|---|---|---|---|---|
| Commercial Drugs | Lidocaine | 87.51% (predicted), 92.5% (experimental) | Steel | Electrochemical impedance spectroscopy [2] |
| Fluorinated Compounds | This compound | Data limited in literature | Broad spectrum | Volatile corrosion inhibition |
| QSAR-Tested Compounds | Macrolides, Alkaloids | High (predicted) | Steel | QSAR-ARX model [2] |
| Cephalosporin, Rifamycin | High (predicted) | Steel | QSAR-ARX model [2] |
3.1.1 Principle: This protocol evaluates the volatile corrosion inhibition properties of this compound using the gravimetric method and electrochemical techniques. Volatile Corrosion Inhibitors (VCIs) or Vapor Phase Inhibitors (VPIs) represent a class of compounds that protect against corrosion of ferrous and non-ferrous metals and alloys where other surface treatments are impractical. The VCIs release slowly inside sealed airspaces, actively adsorb to metal surfaces, and prevent corrosion through film formation or neutralization of corrosive agents. [3]
3.1.2 Materials and Equipment:
3.1.3 Procedure:
3.1.4 Quality Control:
3.2.1 Principle: This protocol uses electrochemical impedance spectroscopy to evaluate the protective film formation and corrosion inhibition mechanisms of this compound on metal surfaces, following methodologies similar to those used for commercial drug corrosion inhibitors. [2]
3.2.2 Materials and Equipment:
3.2.3 Procedure:
3.2.4 Data Interpretation:
Quantitative Structure-Activity Relationship (QSAR) methodology represents a powerful approach for correlating molecular descriptors of chemical compounds with their corrosion inhibition efficiency (IE%). The QSAR paradigm proposes predicting a given activity/property based on quantifiable descriptors that can be extracted from existing databases, experiments, theoretical calculations, or simulations. For corrosion inhibitors, these models help identify structural features that contribute to high inhibition performance, guiding the development of more effective compounds. [2] [4]
The hard-soft acid-base (HSAB) descriptors are particularly relevant for corrosion inhibition studies. These descriptors are based on the vertical ionization energy (I) and the vertical electron affinity (A), which can be calculated through quantum chemical methods. According to Koopmans' theorem, both can be calculated by I = -E_HOMO and A = -E_LUMO, where E_HOMO and E_LUMO are the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. Key HSAB descriptors include: [2]
For this compound, the highly electronegative fluorine atoms and the electron-donating ethanol group create a unique electronic profile that likely contributes to its corrosion inhibition properties through strong adsorption on metal surfaces.
4.2.1 Quantum Chemical Calculations:
4.2.2 Mathematical Modeling:
4.2.3 Descriptor Selection:
Table 3: Key QSAR Descriptors and Their Correlation with Corrosion Inhibition
| QSAR Descriptor | Computational Method | Correlation with IE% | Interpretation |
|---|---|---|---|
| HOMO Energy | DFTB3-LJ | IE% increases as HOMO energy decreases | Higher HOMO energy facilitates electron donation to metal [2] |
| ΔN (Electron Transfer) | DFTB3-LJ | Higher ΔN correlates with higher IE% | Enhanced electron transfer from inhibitor to metal surface [2] |
| Global Electrophilicity (ω) | DFTB3-LJ | Highest efficiency with highest ω values | Measure of energy stabilization upon electron acquisition [2] |
| pKa | Experimental/computational | Optimal range: 1.70-9.46 | Appropriate acid-base character for metal interaction [2] |
5.1.1 Volatile Corrosion Inhibition Applications: For enclosed spaces or packaging applications, this compound can be implemented as a volatile corrosion inhibitor (VCI) through several approaches: [3]
5.1.2 Direct Application Methods: For immersed conditions or surface treatment, alternative application methods include:
Diagram 1: Mechanism of Volatile Corrosion Inhibition - This diagram illustrates the sequential process of vapor phase corrosion inhibition, showing how this compound vaporizes, adsorbs to metal surfaces, forms a protective film, and ultimately blocks corrosive species from reaching the metal substrate.
Diagram 2: Experimental Workflow for Corrosion Inhibitor Evaluation - This workflow outlines the comprehensive testing methodology for evaluating this compound as a corrosion inhibitor, from sample preparation through data analysis and QSAR modeling.
5.4.1 Storage and Stability:
5.4.2 Safety Precautions:
5.4.3 Environmental Considerations:
This compound represents a promising corrosion inhibitor with particular utility in applications where volatile protection is required for ferrous and non-ferrous metals. Its mechanism of action involves vapor phase transport followed by adsorption and formation of a protective film on metal surfaces. While direct quantitative efficiency data for specific metal substrates is limited in the available literature, the compound's chemical structure and properties suggest it functions through a combination of surface blocking and molecular barrier formation.
The QSAR approach provides valuable insights for optimizing corrosion inhibitor structures, with key descriptors including HOMO/LUMO energies, electron transfer fraction (ΔN), and global electrophilicity (ω). Future research directions should include systematic experimental validation of inhibition efficiency across various metal substrates, detailed mechanistic studies using surface analysis techniques, and development of formulation strategies to enhance performance and reduce environmental impact.
This compound is a fluorinated surfactant characterized by a perfluorodecyl chain attached to an ethanol group [1]. Its molecular formula is C₁₂H₅F₂₁O, and it has a molecular weight of 564.13 g/mol [1]. The strong carbon-fluorine bonds in the perfluorodecyl group make this compound extremely resistant to chemical attack, thermal degradation, and biological degradation [1]. These properties make it valuable for applications requiring high stability, such as in lubricants for cell culture media, corrosion inhibitors, stabilizers in polymer synthesis, and surface-active agents in emulsion production [1].
As a surfactant, it contains both hydrophilic (ethanol group) and hydrophobic (perfluorodecyl group) parts, allowing it to adsorb at interfaces and reduce interfacial tension, thereby stabilizing emulsions [2].
While specific protocols for this compound are scarce, the following guidelines can be derived from its properties and general emulsion science. The primary function of this compound in emulsions is to act as an emulsifier, stabilizing the mixture of immiscible liquids (e.g., oil and water).
Table 1: Formulation Considerations for Emulsions Stabilized by this compound
| Component/Parameter | Consideration for this compound | Rationale & References |
|---|---|---|
| Surfactant Concentration | To be determined empirically (e.g., 0.1% - 2% w/w). | Must exceed critical micelle concentration (CMC) to form stable emulsions. Optimal level depends on oil phase and desired droplet size [2]. |
| Oil Phase Selection | Compatible with various oils (e.g., sunflower, perfluorocarbons). | The fluorinated tail offers high oil-phobicity/lipophobicity, potentially providing unique compatibility with fluorinated oils [1]. |
| Aqueous Phase Modifications | Can tolerate ethanol content in the aqueous phase (potentially up to 40%). | Studies on other surfactants show ethanol can reduce droplet size and interfacial tension, improving stability [3]. |
| HLB Value | Expected to be in the range of an oil-in-water (O/W) emulsifier. | The hydrophilic ethanol head and the massive hydrophobic fluorocarbon tail suggest a low HLB, but its exact value is unspecified [2]. |
| Processing Temperature | Room temperature to elevated temperatures (e.g., 50-70°C). | High thermal stability of the C-F bond allows for flexibility in processing conditions [1]. |
The following is a generalized protocol for creating a basic emulsion using this compound, which should be optimized based on specific research goals.
Workflow Overview The following diagram outlines the key stages in the emulsion formulation and analysis process.
Materials:
Procedure:
To evaluate the success of the emulsion formulation, several key parameters should be measured. The following protocol is adapted from general emulsion analysis and PFAS research methods [4] [3].
Workflow Overview The analytical process for characterizing the emulsion involves several sequential steps.
Table 2: Key Analytical Methods for Emulsion Characterization
| Analysis | Protocol Summary | Expected Outcome & Significance |
|---|---|---|
| Droplet Size Analysis | Dilute a small aliquot of emulsion in purified water. Analyze using laser diffraction particle size analyzer. Perform in triplicate. | Low PDI (< 0.3) indicates a monodisperse, stable emulsion. Smaller mean droplet size (e.g., < 1 µm) suggests more effective emulsification and greater stability [3]. |
| Interfacial Tension (IFT) Measurement | Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the IFT between the oil phase and the surfactant solution. | A significant reduction in IFT compared to a system without surfactant confirms surface activity. Lower IFT facilitates droplet breakup during homogenization [3]. |
| Viscosity Measurement | Use a rotational viscometer with an appropriate spindle. Measure the viscosity of the continuous phase (surfactant solution) and the final emulsion at a defined shear rate. | The emulsion viscosity is largely determined by the continuous phase. Changes due to ethanol addition can be quantified. Viscosity impacts creaming/sedimentation rates [3]. |
| Stability Assessment | Store emulsion in graduated cylinders at ambient and accelerated conditions (e.g., 40°C). Monitor for creaming, sedimentation, or phase separation over time (e.g., 1, 7, 30 days). | A stable emulsion shows no or slow phase separation. Matching oil and aqueous phase densities (e.g., by adding ethanol) can greatly enhance stability [3]. |
This compound is "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use" [1]. As a perfluoroalkyl substance (PFAS), it is considered a "forever chemical" due to its environmental persistence [4]. Researchers must adhere to institutional environmental health and safety guidelines for the disposal of PFAS compounds and PFAS-containing waste. Standard laboratory personal protective equipment (PPE) including gloves, lab coat, and safety glasses should be worn.
The table below summarizes key identification and physicochemical data for the monomer, which is crucial for experimental planning and safety assessment [1].
| Property | Value / Description |
|---|---|
| CAS No. | 865-86-1 |
| Chemical Name | 1H,1H,2H,2H-Henicosafluorododecan-1-ol |
| Common Name | 2-(Perfluorodecyl)ethyl alcohol |
| Molecular Formula | C({12})H({5})F(_{21})O |
| Purity | 92% |
| Melting Point | 95 °C |
| Boiling Point | 145 °C @ 10 mm Hg |
| Flash Point | > 100 °C |
| Density | 1.664 g/mL @ 25 °C |
| Refractive Index | 1.294 @ 25 °C |
| Hazard Classification | Irritant |
While direct protocols are unavailable, recent research on similar fluorinated systems can guide your experimental design. The following workflow outlines a generalized approach for synthesizing and characterizing fluorinated polymers, integrating steps where the properties of this compound would be critical.
The workflow highlights key stages where the provided monomer data is essential:
The searched literature confirms active research into fluorinated polymers, including analysis of fluoropolymer-based products [4] and novel synthesis methods for materials like perfluorinated covalent triazine frameworks [3]. However, none of the available search results contained specific protocols for polymerizing this compound.
To develop your Application Notes and Protocols, I suggest:
The table below summarizes the core parameters of two key SBSE-based methods and a solvent extraction method for solid samples, facilitating an initial comparison.
| Method Attribute | SBSE-LD/GC-PCI-MS/MS (Water) [1] [2] | SBSE-TD-GC-MS (Water) [3] | Solvent Extraction GC-MS (Solid Matrices) [4] |
|---|---|---|---|
| Target Matrices | River, ground, tap water | Tap, brackish, wastewater | Artificial turf fiber, crumb rubber infill |
| Target FTOHs | 4:2, 5:2, 6:2, 7:2, 8:2, 10:2, 12:2 | 6:2, 8:2, 10:2 | 4:2, 6:2, 8:2 |
| Extraction Technique | Stir Bar Sorptive Extraction (SBSE) | Stir Bar Sorptive Extraction (SBSE) | Sonication & Centrifugation |
| Extraction Solvent | Liquid Desorption: Methanol/ Ethyl Acetate | Thermal Desorption: None | Methanol: Methyl tert-butyl ether (80:20) |
| Key Method Parameters | • 20 mL sample in 22 mL vial • PDMS-coated stir bar • 1000 rpm, 16 hours • Liquid Desorption | • 10 mL sample • PDMS-coated stir bar • 700 rpm, 2 hours • Thermal Desorption | • 5 g fiber / 10 g rubber • 30 mL solvent • 30 min sonication • 148 min centrifugation | | Analysis Instrument | GC-PCI-MS/MS | TD-GC-MS | GC-MS (PCI mode) | | Method Sensitivity (LOD) | 0.068 - 0.60 ng/L | 2.16 - 16.7 ng/L | 0.083 - 0.36 ng/μL (for standards) | | Linear Range | 0.5 - 80 ng/L | Not specified | 1 - 50 ng/μL |
Here are the step-by-step protocols for the two main extraction methods.
This method is designed for the highly sensitive monitoring of volatile FTOHs in water, addressing analyte loss by performing extraction in nearly full containers [1] [2].
Sample Preparation
Extraction Procedure
Liquid Desorption
Instrumental Analysis: GC-PCI-MS/MS
This protocol is adapted for extracting FTOHs from solid samples like artificial turf fibers and crumb rubber infill [4].
Sample Preparation
Extraction Procedure
Sample Reconstitution
Instrumental Analysis: GC-MS
The following diagrams illustrate the key procedural steps for each method.
Diagram 1: SBSE-LD Workflow for Water Samples. This green chemistry method minimizes solvent use and achieves high sensitivity through liquid desorption and GC-PCI-MS/MS analysis [1] [2].
Diagram 2: Solvent Extraction Workflow for Solid Samples. This method uses sonication and centrifugation for efficient FTOH extraction from complex solid matrices like artificial turf [4].
In the synthesis of 2-perfluoroalkyl ethanol (with a general formula of F(CF₂)ₙCH₂CH₂OH), a common starting material is 2-perfluoroalkyl-1-iodoethane (F(CF₂)ₙCH₂CH₂I) [1]. The subsequent conversion of this iodide intermediate into the desired alcohol can be incomplete or lead to side reactions, resulting in the persistence of iodide impurities or iodine-containing by-products in the final mixture [2] [3] [4]. These impurities can deactivate catalysts, interfere with further reactions (such as the synthesis of esters or other monomers), and compromise the quality of the final product [1].
Based on the available information, here are the primary methods for removing iodide-related impurities. The core challenge is separating the desired 2-perfluoroalkyl ethanol from compounds like 2-perfluoroalkyl-ethyl iodide (unreacted starting material) and 2-(perfluoroalkyl)-ethylenes (olefinic by-products) [3].
This is the most cited approach for obtaining a pure product from a crude mixture containing the alcohol, olefins, salts, and water [2] [3].
This method directly targets the removal of iodide ions (I⁻) from the solution.
Principle: Iodide ions are precipitated or strongly adsorbed using materials that form insoluble salts or stable complexes with them [5].
Key Agents:
Protocol (General Workflow):
| Question | Answer & Recommended Action |
|---|---|
| What are the common by-products I should worry about? | The main by-products are 2-(perfluoroalkyl)-ethylenes (olefins) formed via elimination reactions during synthesis [1]. Unreacted 2-perfluoroalkyl-1-iodoethane is also a key impurity [2]. |
| Why is my product yield low after purification? | Low yields are often due to incomplete reaction of the iodide starting material, leading to more impurities [1]. Optimize your synthesis conditions (e.g., temperature, catalyst, reaction time) to maximize conversion to the desired alcohol. |
| The distillation doesn't give a pure product. What now? | Consider a two-step distillation process as described above [2]. Ensure you are using the correct vacuum pressures and that your equipment is well-sealed. |
2-(Perfluoroalkyl)ethanol is a fluorocarbon-based surfactant characterized by a perfluoroalkyl chain attached to an ethanol backbone. This structure gives it high thermal stability, chemical inertness, and unique surfactant properties [1]. The purification of such fluorinated compounds can be complex. Discoloration often indicates the presence of impurities, which can include:
The table below outlines potential causes of discoloration and proposed remedial actions based on general purification science and the available information on this compound.
| Problem | Potential Causes | Recommended Actions |
|---|---|---|
| Dark coloration post-synthesis | Presence of by-product olefins (e.g., 2-(Perfluoroalkyl)-ethylenes) and ester derivatives [2]. | Implement fractional distillation under reduced pressure to separate the desired ethanol from higher-boiling point or azeotrope-forming impurities [2] [4]. |
| Color formation during processing | Thermal degradation due to excessive heating or localized hot spots [3]. | Optimize heating profiles and use short-path distillation to minimize thermal stress and residence time at high temperatures. |
| Persistent discoloration after distillation | Polar colored impurities or fine particulate matter not separated by distillation. | Employ adsorbent media filtration (e.g., activated carbon, silica gel) to remove polar pigments and particulates [5] [6] [7]. |
| Low final product yield | Inefficient separation during purification, leading to excessive loss of the target compound [2]. | Optimize distillation parameters (vacuum, reflux ratio) and consider recycling process streams from purification steps [4]. |
Here are detailed methodologies for two key purification techniques referenced in the troubleshooting guide.
This is a primary method for obtaining pure 2-(Perfluoroalkyl)ethanol from its crude mixture [2] [4].
This step can follow distillation to further improve color and purity [5] [6].
This workflow visualizes the relationship between the synthesis output and the purification methods described above:
Q1: Why is activated carbon sometimes discouraged for purification? While effective, low-quality activated carbon can introduce new problems. It may leach heavy metals or ash into your product, adsorb the desired active compound (reducing yield), and can be difficult to filter completely due to friability [5]. If used, select a high-grade, engineered carbon product that is pre-washed to minimize contaminants [5] [7].
Q2: What are the key safety considerations for these processes?
Q3: The patent mentions azeotropic distillation. What is its role? After the primary fractional distillation, the distillate may contain a mixture of 2-(Perfluoroalkyl)ethanol, by-product olefins, and water. Azeotropic distillation is a subsequent step specifically designed to break this azeotrope, efficiently separating the olefins and water from the final pure alcohol product [2] [4].
After attempting synthesis, verifying the identity and purity of your product is essential. The following Gas Chromatography-Mass Spectrometry (GC-MS) method is specifically designed for analyzing fluorotelomer alcohols, the class of compounds to which 2-(Perfluorodecyl)ethanol belongs [1].
This method uses Low Pressure Gas Chromatography (LPGC) on an Rtx-200ms column, which provides a faster analysis and uses less helium than conventional methods [1].
Table: LPGC-MS Method Parameters for Fluorotelomer Alcohol Analysis [1]
| Parameter | Specification |
|---|---|
| Column | LPGC Rtx-200 column kit (10 m x 0.32 mm ID x 1.00 µm analytical column + 5 m x 0.15 mm ID restrictor) |
| Carrier Gas | Helium (He) |
| Flow Rate | 0.9 mL/min |
| Injection Volume | 1 µL (pulsed split, split ratio 5:1) |
| Injection Temp. | 280 °C |
| Oven Program | 35 °C (hold 0.5 min) to 280 °C at 35 °C/min (hold 5 min) |
| MS Detection | SIM mode, monitoring 131 m/z |
Table: Retention Times for Key Fluorotelomer Alcohols (FTOHs) [1]
| Peak | Compound | Conventional GC Retention (min) | LPGC Retention (min) |
|---|---|---|---|
| 1 | 4:2 FTOH (2-(Perfluorobutyl)ethanol) | 3.10 | 1.90 |
| 2 | 6:2 FTOH (2-(Perfluorohexyl)ethanol) | 4.17 | 2.43 |
| 3 | 8:2 FTOH (2-(Perfluorooctyl)ethanol) | 5.44 | 3.01 |
| 4 | 10:2 FTOH (this compound) | 6.65 | 3.53 |
This workflow outlines the core steps in the synthesis and verification process:
Here are some common questions and issues that researchers might encounter, based on general principles of chemical synthesis and the specific characteristics of fluorinated compounds.
Q1: What are the common impurities I might find in my synthesis product?
Q2: My reaction yield is low. What could be the cause?
Q3: Why is it important to use the specific GC column (Rtx-200) mentioned?
What is the primary cause of FTOH degradation during sample preparation? Using alkaline extractants is a primary cause. Research shows that sodium hydroxide (NaOH) in the extractant facilitates the conversion of fluorotelomer saturated carboxylic acids (FTCAs) into their corresponding unsaturated forms (FTUCAs) [1] [2] [3]. To prevent this, methods using pure methanol for extraction have been successfully developed, avoiding the use of NaOH [1] [2].
Which analytical techniques help minimize sample handling and degradation? Stir Bar Sorptive Extraction (SBSE) coupled with Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) is a "green chemistry" technique that uses minimal solvent, requires no cleanup steps, and reduces the potential for degradation during preparation [4]. Ultra-High Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) is also widely used for the determination of FTOHs and their degradation products, offering high sensitivity and the ability to analyze multiple compounds simultaneously [1] [2].
How do I handle samples with complex matrices like soil or plants? For complex matrices, a careful cleanup after extraction is crucial. One optimized method involves extracting with methanol, followed by a dual cleanup approach: using Envi-Carb graphitized carbon for the FTOH extracts and solid phase extraction (e.g., WAX-SPE) for the poly- and perfluorinated acid extracts before analysis by UPLC-MS/MS [1] [2].
The following table outlines common issues and their evidence-based solutions.
| Problem | Potential Cause | Recommended Solution | Key Parameters & Expected Outcome |
|---|---|---|---|
| Conversion of FTCAs to FTUCAs | Use of alkaline extractants (e.g., NaOH-MeOH) during sample preparation [1] [2] [3]. | Use neutral methanol (MeOH) as the sole extractant [1] [2]. | Recoveries: Method recoveries for FTOHs and their degradation products in soil and plants ranged from 52% to 102% [1] [2]. |
| Low Extraction Efficiency & High Matrix Interference | Inefficient extraction from complex matrices; insufficient cleanup leading to instrument contamination and signal suppression [1]. | For UPLC-MS/MS: Use MeOH for simultaneous extraction, followed by cleanup with graphitized carbon (for FTOHs) and specialized SPE (for acids) [1] [2]. | LODs: Method detection limits of 0.01-0.46 ng/g dry weight achieved for targets in soil and plants [1] [2]. |
| Volatilization & Adsorption Losses | FTOHs are volatile and can be lost during sample concentration or transfer steps [5]. | Use closed-system techniques like SBSE-TD-GC-MS which integrates extraction and concentration without solvent evaporation [4]. | LODs: Method detection limits for 6:2, 8:2, and 10:2 FTOH in water were 2.16 to 16.7 ng/L [4]. |
Below is a workflow diagram that integrates the strategies above into a coherent pathway for analyzing FTOHs while minimizing degradation. It highlights critical decision points where degradation commonly occurs.
For researchers requiring detailed protocols, here is a summary of two key methods from the literature:
SBSE-TD-GC-MS for Water Samples: This method involves placing a stir bar directly into the water sample for extraction. Factors like extraction time, stirring speed, and salt addition are optimized. After extraction, the bar is placed into a thermal desorption unit, which directly transfers the analytes to the GC-MS, eliminating the need for solvent evaporation and concentration steps that can cause volatilization losses [4].
UPLC-MS/MS for Solid Matrices (Soil/Plants): This method uses neutral methanol for extraction to prevent degradation. The extract is then split: FTOHs are cleaned up using Envi-Carb graphitized carbon to remove interfering compounds, while the acidic degradation products (e.g., FTCAs, FTUCAs, PFCAs) are cleaned up using a weak anion-exchange solid phase extraction (WAX-SPE) cartridge. This dual cleanup ensures lower detection limits and reduces matrix effects during UPLC-MS/MS analysis [1] [2].
Fluorotelomer Alcohols (FTOHs) are volatile PFAS compounds analyzed by GC-MS. A primary challenge is their analysis can be time-consuming, leading to bottlenecks in environmental and food testing labs [1] [2].
The core strategy for improving separation involves two key approaches:
The table below compares a standard method with an optimized LPGC method, highlighting key performance differences:
| Parameter | Conventional GC-MS Method | Optimized LPGC-MS Method |
|---|---|---|
| Analytical Column | Rtx-200ms, 30 m, 0.25 mm ID, 0.25 µm [2] | LPGC Rtx-200 column kit (10 m x 0.32 mm ID x 1.00 µm with 5 m restrictor) [2] |
| Oven Program | 35 °C (hold 1 min) to 280 °C at 15 °C/min [2] | 35 °C (hold 0.5 min) to 280 °C at 35 °C/min [2] |
| Carrier Gas Flow | Helium, 1.2 mL/min [2] | Helium, 0.9 mL/min [2] |
| Approximate Run Time | 6.65 minutes (for 10:2 FTOH) [2] | 3.53 minutes (for 10:2 FTOH) [2] |
| Relative Helium Consumption | Baseline | 60% reduction [2] |
| Key Advantage | Robust, established separation | ~1.9x faster analysis, increased lab productivity, lower operational cost [2] |
Here are answers to common technical questions and detailed protocols for key experiments.
Q: How can I make my FTOH analysis faster and use less helium? A: Implement a Low-Pressure GC (LPGC) method. Using a shorter, wider-bore analytical column connected to a restrictor allows for faster temperature programming while maintaining resolution. This cuts analysis time by nearly half and reduces helium consumption by 60% [2]. See the "Method Comparison" table above for specific parameters.
Q: My target analytes are FTOHs in indoor air. What is the best sample introduction technique? A: For air samples, Cryogen-free Thermal Desorption (TD) is a robust, sensitive choice. It allows for the collection and direct, solvent-free introduction of large air volumes into the GC, improving detectability for trace-level FTOHs. The US EPA has successfully used TD-GC-MS/MS for this purpose [3].
Q: What is a suitable column for separating FTOHs? A: A mid-polarity column, such as a DB-624 (6% cyanopropyl/phenyl polysiloxane), has been shown to provide the best retention and separation for GC-amenable PFAS like FTOHs [1]. The Rtx-200 (trifluoropropyl polysiloxane) is also an excellent, widely used choice for this application [2].
This method is adapted from an application note for the rapid analysis of four common FTOHs [2].
1. Sample Preparation
2. Instrumental Configuration
3. MS Detection
The following diagram illustrates the logical decision process for selecting and optimizing a GC-MS method for FTOH analysis, incorporating the strategies discussed above.
Q: What solvents are recommended for extracting this compound? A: A definitive solvent for this compound is not established. For related PFAS, the choice often depends on the sample matrix. Research indicates that pH-dependent extraction methods, including solid-liquid extraction and hydrolytic extraction, are actively being investigated for PFAS analysis in consumer products [1]. Given that this compound contains a hydrophilic alcohol group and a long perfluorinated hydrophobic chain, you will likely need to screen solvents that can interact with both moieties.
Q: What is the general workflow for developing a new extraction method? A: The process typically involves scouting different solvents and conditions, followed by targeted or sum parameter analysis to evaluate efficiency [1]. The flowchart below outlines the core decision-making process.
This protocol provides a starting point for evaluating different solvents for extracting this compound from a solid matrix [1].
1. Sample Preparation:
2. Solid-Liquid Extraction:
3. pH-Dependent Extraction (Alternative):
4. Analysis:
The table below lists solvents you might consider for initial scouting, along with key properties. Always consult Safety Data Sheets (SDS) before use.
| Solvent | Polarity | Potential Rationale | Safety Considerations |
|---|---|---|---|
| Methanol | Polar Protic | Good for dissolving the alcohol (-OH) group; common for PFAS extraction [1]. | Flammable, toxic. |
| Acetonitrile | Polar Aprotic | Common in HPLC/MS; can dissolve a wide range of organics. | Flammable, toxic. |
| Isopropanol | Polar Protic | Less polar than methanol; may help with the fluorocarbon chain. | Flammable. |
| Ethyl Acetate | Medium Polarity | Good for medium polarity compounds; used in organic extraction. | Flammable, irritant. |
| Chloroform | Non-Polar | Can dissolve lipids and non-polar fluorinated chains. | Toxic, potential carcinogen [2]. |
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield | Inefficient solvent, insufficient grinding, or inadequate extraction time. | Screen more solvents, ensure fine powder, or perform multiple sequential extractions. |
| High Contamination | Co-extraction of matrix interferents (fats, proteins, etc.). | Perform a clean-up step. For organic extracts, a common method is liquid-liquid extraction with a mixture like phenol:chloroform:isoamyl alcohol (25:24:1), followed by centrifugation to partition impurities into an organic phase [2] [3]. |
| Poor Analytical Results | Presence of compounds that inhibit analysis or damage instrumentation. | Use high-purity (HPLC or MS-grade) solvents. Consider solid-phase extraction (SPE) clean-up columns to isolate your target compound [3]. |
Here is a troubleshooting guide for issues you might encounter:
| Problem Area | Specific Issue | Likely Cause | Recommended Solution |
|---|---|---|---|
| Solubility & Miscibility | Failure to form two distinct liquid phases. | Incorrect solvent ratio; Temperature above UCST; Inadequate fluorous content in molecules [1]. | Adjust organic/fluorous solvent ratio; Cool mixture below UCST; Verify reagent "fluorous content" [1]. |
| Separation & Purity | Emulsion formation or slow phase separation. | Vigorous shaking; Complex mixture composition [1]. | Gentle swirling instead of shaking; Add brine to reduce organic phase solubility; Centrifuge to break emulsion [1]. |
| Reagent & Product Integrity | Unusually low yield or failed reaction. | Degradation of fluorous reagent/ catalyst; Leaching of catalyst into wrong phase [1]. | Use fresh reagents; Avoid repeated freeze-thaw cycles; Ensure catalyst has high partition coefficient for fluorous phase [1]. |
This workflow outlines the key steps for a standard fluorous-organic liquid/liquid separation, highlighting critical points for success.
Critical Steps in Detail:
Q1: What if two phases still won't form after cooling and settling? First, verify that your reagents have a high enough fluorine content ("fluorous content") to drive separation. Try adjusting the solvent composition—sometimes a small change in the ratio of organic solvent (e.g., dichloromethane or THF) to fluorous solvent (e.g., FC-72) is critical. As a last resort, you can remove the organic solvent by evaporation and redissolve the residue in a fresh, optimized fluorous/organic solvent mixture [1].
Q2: How can I prevent stable emulsions from forming? The primary rule is gentle handling. Swirl, don't shake. You can also try adding a small volume of a saturated brine (NaCl) solution, which can help to "salt out" the organic phase and break the emulsion. If an emulsion still forms, brief centrifugation (e.g., 1-2 minutes) in a centrifuge tube will often force a clean separation [1].
Q3: My fluorous-tagged product seems impure after separation. What can I do? Consider a "three-phase wash" between organic, fluorous, and aqueous phases to remove more non-fluorous impurities. You can also use a solid-phase extraction (SPE) cartridge with a fluorous reverse-phase silica, which is highly selective for your fluorous-tagged compound [1].
Q4: How should I store fluorous reagents and catalysts? Handle them like other sensitive, aggregation-prone compounds. Aliquot them upon receipt to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperature (often -20°C or lower) and thaw each aliquot only once before use. This maintains their stability and effectiveness [2].
Q1: How can alkali metal hydroxides be used to remove metal ion impurities from solutions? Alkali metal hydroxides, particularly sodium hydroxide (NaOH), are highly effective for purifying solutions by precipitating dissolved metal ions as insoluble hydroxides [1]. The process involves a precipitation reaction where the hydroxide ions (OH⁻) from the NaOH react with metal cations (Mⁿ⁺) in the solution to form an insoluble metal hydroxide solid [2]. The key is controlling the pH, as different metals precipitate at different acidity levels [2].
Key Considerations:
Comparison of Precipitation Methods for Fe³⁺ and Al³⁺ Removal
| Property | Hydroxide Precipitation | Phosphate Precipitation |
|---|---|---|
| Typical Operating pH | ~3.5 - 4.25 [2] | ~3 [2] |
| Precipitation Completion Time | ~80 minutes [2] | ~40 minutes [2] |
| Filtration Rate | Slower [2] | Significantly faster [2] |
| Co-precipitation of Valuable Metals (e.g., Li, Ni, Co) | Can be significant (e.g., 4-5%) [2] | Negligible at optimal pH [2] |
| Effect of Fluoride Impurities | Potentially negative effect on Al removal [2] | Minimal notable effect [2] |
Q2: Are there purification methods for alkali metal hydroxides themselves? Yes, alkali metal hydroxides can contain impurities and require purification for high-purity applications. One established method uses alcohol extraction [3]. This technique exploits the differing solubilities of the hydroxide and its contaminants in an alcoholic solution.
Experimental Protocol: Alcohol Extraction for Purifying Caustic Soda [3] This protocol is adapted from patent US2446868A for purifying aqueous sodium hydroxide.
The following workflow diagram outlines the general decision-making process for selecting and applying these purification methods.
The table below summarizes available data on 2-(Perfluorodecyl)ethanol and other FTOHs.
| Property/Aspect | This compound (10:2 FTOH) | 6:2 FTOH | 8:2 FTOH |
|---|---|---|---|
| Molecular Formula | C₁₂H₅F₂₁O [1] | C₈H₅F₁₃O [2] | Information missing |
| General Formula | F(CF₂)₁₀(CH₂)₂OH (inferred) | F(CF₂)₆(CH₂)₂OH [3] | F(CF₂)₈(CH₂)₂OH [3] |
| Key Toxicokinetics | Information missing; expected to be metabolized to PFCAs like other FTOHs. | Rapidly absorbed, distributed, and metabolized. Metabolites include PFHxA and 5:3 acid [2]. | Rapidly absorbed and eliminated (plasma t₁/₂: 1.1-1.7 hrs in rats). Metabolites include PFOA and 7:3-FTA [4]. |
| Repeated-Dose Toxicity | Information missing | NOAEL (Mice): 25 mg/kg/day (males), 5 mg/kg/day (females). Effects at higher doses on liver, body weight, and red/white blood cells [5]. | Information missing |
| Reproductive & Developmental Toxicity | Information missing | Reproductive NOAEL: >100 mg/kg/day. Offspring NOAEL: 25 mg/kg/day. Not a selective reproductive toxicant [5]. | Information missing |
| Metabolite Toxicity | Information missing; expected to form PFCAs like PFDA. | Metabolite PFHxA shows less concern than PFOA. Another metabolite, 5:3 acid, is bioaccumulative [2]. | Metabolite PFOA is a known carcinogen with developmental toxicity and a long half-life, especially in male rats [4]. |
| Primary Concerns | High persistence due to strong C-F bonds [1]. Potential to degrade into persistent, toxic long-chain PFCAs like PFDA. | Systemic toxicity (liver, hematology). Complex metabolism produces a bioaccumulative intermediate (5:3 acid) [2]. | Rapid metabolism to PFOA, a substance with carcinogenic and toxic effects [4]. |
For your research, here are the key experimental findings and methodologies from the literature on shorter-chain FTOHs.
For your own research, here is a rapid analytical method for detecting FTOHs:
The most significant finding is the lack of specific toxicological data for this compound. Its longer perfluorinated chain suggests two critical considerations for your research:
The diagram below illustrates the general environmental and metabolic transformation pathway shared by FTOHs, and highlights the key knowledge gap for 10:2 FTOH.
The table below summarizes key characteristics and experimental findings for 6:2, 8:2, and 10:2 FTOHs.
| Property | 6:2 FTOH | 8:2 FTOH | 10:2 FTOH |
|---|---|---|---|
| General Formula | F(CF₂)₆CH₂CH₂OH [1] | F(CF₂)₈CH₂CH₂OH [2] [1] | F(CF₂)₁₀CH₂CH₂OH [1] |
| Environmental Presence & Volatility | Detected in consumer products [1]. | Highest concentration of 4.06 ng/L in surface water [2]; 33–326 pg/m³ in European urban air [2]. | Highest concentration of 3.38 ng/L in surface water [2]. |
| Anaerobic Biotransformation (Mole % Products) | • 6:2 FTCA (32-43%) • 5:3 Acid (18-23%) • PFHxA (≤0.4%) [3] | • 8:2 FTCA (18%) • 7:3 Acid (27%) • PFOA (0.3%) [3] | Information missing | | Atmospheric Degradation | Information missing | Preferentially forms PFOA through atmospheric oxidation [2]. | Information missing | | Toxicity - In Vivo Mammalian Studies | Disrupts blood-brain barrier (BBB) in offspring via EndMT [4]; Estrogenic activity [1]. | Estrogenic activity [1]. | Information missing | | Relative Degradation Efficiency (Theoretical Calculation) | Information missing | Information missing | Information missing |
The data in the comparison table are derived from specific, established experimental methods. Here is a detailed look at the key protocols.
Anaerobic Biotransformation Study [3]: This experiment investigated the transformation of FTOHs in environments without oxygen. Protocol: 6:2 and 8:2 FTOHs were incubated with digester sludge from a wastewater treatment plant under methanogenic conditions. The transformation products were identified and quantified over 176 and 181 days, respectively, using analytical chemistry techniques. Key Insight: This study concluded that anaerobic biotransformation is inefficient at shortening the carbon chain to form significant amounts of terminal perfluorinated carboxylic acids (PFCAs) like PFOA and PFHxA [3].
Toxicity Study on 6:2 FTOH [4]: This research elucidated the mechanism by which 6:2 FTOH impairs the blood-brain barrier. Protocol: Pregnant mice were orally administered 6:2 FTOH (0, 5, 25, or 125 mg/kg/day) from gestation day 8.5 until delivery. The brains of the offspring were analyzed using molecular biology techniques, including Western blot, immunofluorescence, and RNA sequencing. Finding: The study identified that 6:2 FTOH exposure triggers an Endothelial-to-Mesenchymal Transition (EndMT) in cerebral microvascular cells. This process, mediated by the ETS1 protein, disrupts the structure and function of the BBB [4].
Air-Water Partitioning [5]: A modified static headspace method was used to determine the volatility (air-water partition coefficient, K_aw) of 4:2 FTOH and other neutral PFAS. Protocol: An aqueous solution of the chemical was placed in vials with varying headspace-to-solution volume ratios. After equilibrium, the concentration in the aqueous phase was analyzed using liquid chromatography-mass spectrometry (LC-MS). The partition coefficient was calculated based on the depletion of the chemical from the water at different volume ratios [5].
The following diagram illustrates the mechanistic pathway by which 6:2 FTOH exposure disrupts the Blood-Brain Barrier, as identified in the research [4].
This comparison highlights several key points and gaps in the current research landscape:
Future research should focus on standardized comparative studies and filling the data gaps for longer-chain FTOHs like 10:2 FTOH.
The table below summarizes performance data from two different GC-MS methods for analyzing 10:2 FTOH and related compounds.
| Parameter | TD-GC-MS/MS Method [1] | LPGC-MS Method (Fast Analysis) [2] |
|---|---|---|
| Target Analytes | 4:2, 6:2, 8:2, 10:2 FTOHs | 4:2, 6:2, 8:2, 10:2 FTOHs |
| Instrument Detection Limit (IDL) | 0.07 – 0.09 ng/tube | Information not specified |
| Retention Time (10:2 FTOH) | Information not specified | 6.65 min (Conventional); 3.53 min (LPGC) |
| Analysis Speed | Information not specified | 1.9x faster than conventional GC-MS |
| Carrier Gas Consumption | Information not specified | Reduces helium usage by 60% |
| Precision (RSD) | 3.1 – 7.7% (for TD tube stability) | Information not specified |
| Key Application | Trace-level emission studies from materials | Fast environmental monitoring |
Here are the detailed methodologies for the key experiments cited in the table.
This method is designed for sensitive trace-level analysis of vapor-phase FTOHs in indoor air and from consumer products [1].
This method prioritizes high throughput and reduced helium consumption [2].
The following diagram illustrates the core process of developing and validating a GC-MS method, synthesizing common steps from the search results [1] [3].
For PFAS compounds like 2-(Perfluorodecyl)ethanol, metabolism studies often use radiolabeled materials and specific analytical techniques to track transformation. The following table summarizes core methodologies from research on similar fluorotelomer compounds [1] [2] [3]:
| Experimental Aspect | Typical Protocol Details |
|---|---|
| Common System | Soil-biota (e.g., earthworm-Eisenia fetida), soil-plant (e.g., wheat), or laboratory animals (e.g., rats, pigs) [2] [3]. |
| Dosing & Exposure | Oral exposure or exposure via contaminated soil; use of radiolabeled (e.g., (^{14}C)) parent compound for mass balance tracing [2]. |
| Sample Analysis | LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) to identify and quantify parent compound and metabolites in tissues, excreta, and media [1] [3]. |
| Metabolite Identification | Identification by comparing analytical signals (retention time, mass fragments) with those of authentic standards [1]. |
Research on structurally similar PFAS precursors indicates they can undergo biotransformation. The workflow for building and comparing these metabolic pathways is systematized in tools like MetaPath [1]. The general biotransformation process for a PFAS precursor in a soil-earthworm system can be visualized as below:
For example:
Based on the available science, here is a suggested path to create your metabolite profiling guide for this compound:
The table below summarizes key toxicokinetic parameters for 6:2 FTOH and 8:2 FTOH, highlighting differences in their behavior and that of their primary metabolites.
| Compound & Primary Metabolites | Half-Life (t₁/₂) | Key Tissues for Distribution | Bioaccumulation Potential | Notes |
|---|---|---|---|---|
| 6:2 FTOH (Parent) | Rapid (hours) [1] | Serum, liver, fat [1] | Low (parent compound) | Rapidly metabolized. Clearance of its metabolite, 5:3A, is dose-dependent (non-linear) [1]. |
| --- 5:3 Acid (5:3A) | Persists; accumulates with repeated dosing [1] | Liver, plasma, fat [1] | High | A major, stable, and bioaccumulative metabolite. Shows non-linear elimination [1] [2]. |
| --- PFOA | Not a major metabolite for 6:2 FTOH [2] | - | - | PFHxA is a more relevant terminal acidic metabolite [2]. |
| 8:2 FTOH (Parent) | ~1.1 - 1.7 hours (plasma) [3] | Rapidly distributed [3] | Low (parent compound) | Rapidly absorbed and eliminated. |
| --- PFOA | ~8-15 days (male rats); ~4.5-6.9 hours (female rats) [3] | Liver, kidney [3] | High | A stable terminal metabolite with significant sex-dependent elimination in rats. |
| --- 7:3 Acid (7:3A) | ~2-3 days (plasma) [3] | Liver, kidney, brain [3] | High | A persistent metabolite detected in all tissues studied. |
To ensure the data's reliability and support your experimental design, here are the methodologies from the key studies cited.
In Vivo Toxicokinetic Study (8:2 FTOH) [3]
In Vivo Toxicokinetic & Metabolism Study (6:2 FTOH) [1]
In Vitro Transporter Assay [1]
The following diagrams illustrate the metabolic fate and toxicokinetic profile of FTOHs, based on the experimental data.
Metabolic Pathways of Fluorotelomer Alcohols
Overall Toxicokinetic Profile of FTOHs
2-(Perfluorodecyl)ethanol belongs to the large class of PFAS, which are synthetic chemicals known for their environmental persistence and potential to act as endocrine disrupting chemicals (EDCs) [1]. EDCs can interfere with the hormonal system even at low concentrations, leading to adverse health effects [1] [2].
| Mechanism of Action | Description | Potential Assay/Readout |
|---|---|---|
| Nuclear Receptor Binding | Binding to and activating or inhibiting hormone receptors like estrogen receptors (ERs), androgen receptor (AR), and thyroid hormone receptors (TRs) [1]. | Reporter gene assays (e.g., ERα/β CALUX, AR CALUX); receptor binding competitive assays. |
| Steroidogenesis Disruption | Interfering with the synthesis of steroid hormones (e.g., testosterone, cortisol) in endocrine tissues [1] [3]. | Measurement of hormone levels (e.g., DHEA, aldosterone, testosterone) in H295R adrenal cell assay. |
| Hormone Synthesis & Transport | Altering the levels of hormones or affecting their transport in the bloodstream [2]. | Radioimmunoassays (RIA) or ELISA to measure serum hormone levels. |
The following diagram outlines a potential testing strategy for this compound, based on established tiers for EDC evaluation. This strategy progresses from initial, high-throughput screening to more complex in vivo studies.
The experimental workflow for assessing endocrine disruption potential moves from in vitro screening to in vivo confirmation. Key assays include nuclear receptor binding, cellular steroidogenesis, and cell viability. Positive results progress to short-term animal studies measuring serum hormones and histopathology.
In Vitro Receptor Binding/Activation Assay
In Vitro Steroidogenesis Assay
In Vivo Short-Term Toxicity Study
The table below summarizes available data for well-studied PFAS. This compound is included for comparison, but its data cells are marked as unknown, highlighting the research gap.
| PFAS Compound | Chain Length & Type | Key Endocrine Effects (Observed In Vitro/In Vivo) | Receptor Affinity | Effect on Hormone Levels |
|---|---|---|---|---|
| This compound | Long-chain (C10), alcohol | Unknown | Unknown | Unknown |
| PFOA | Long-chain (C8), carboxylic acid | Alters steroidogenesis; reduces sperm count; affects thyroid function [1]. | Binds to ERs, ARs, and TRs [1]. | Decreased DHEA, aldosterone [1]. |
| PFOS | Long-chain (C8), sulfonic acid | Developmental neurotoxicity; reduces testosterone [1] [3]. | Binds to ERs, ARs, and TRs [1]. | Decreased DHEA, aldosterone [1]. |
| PFHxS | Short-chain (C6), sulfonic acid | Can exhibit similar or higher endocrine disruption potential than some long-chain PFAS [1]. | Binds to nuclear receptors [1]. | Alters steroid hormone precursors [1]. |
Given the lack of direct data, here are critical points to guide your investigation:
The following table synthesizes data from large-scale in silico screening studies that docked thousands of PFAS structures against various nuclear receptors. Binding affinity is a key predictor of a substance's potential to disrupt normal receptor function [1] [2].
| Nuclear Receptor | Binding Site | Number of PFAS with High Affinity | Comparison to Native Ligand | Key PFAS Examples Studied |
|---|---|---|---|---|
| Vitamin D Receptor (VDR) | Orthosteric | 130 PFAS | Stronger than calcitriol [1] | PFOA [1] [2] |
| Allosteric | 2,229 PFAS | Stronger than lithocholic acid [1] | ||
| Pregnane X Receptor (PXR) | Orthosteric | 650 PFAS | Stronger than native ligand 4WH [1] | PFOA, PFOS [1] [2] |
| Allosteric | 9,148 PFAS | Stronger than glycerol [1] | ||
| PPARγ | Orthosteric | 1,863 PFAS | Stronger than native ligand ET1 [1] | PFOA, PFOS, GenX [1] [3] |
| Allosteric | 693 PFAS | Stronger than native ligand T35 [1] | ||
| Estrogen Receptor α (ERα) | Orthosteric | 40 PFAS | Stronger than estradiol [1] | Various (from 14,591 screened) [4] |
| Allosteric | 8 PFAS | Stronger than coactivator SRC-1 [1] | ||
| PPARα | Orthosteric | 4,089 PFAS | Stronger than PFOA/PFOS [5] | PFOA, PFOS, and many alternatives [5] |
The data in the table above is primarily derived from computational molecular docking, a standard method for predicting how a small molecule (like a PFAS compound) fits into a protein's binding pocket.
The diagram below outlines the general workflow used in these computational studies [1] [2] [4].
PFAS can interfere with nuclear receptor signaling through several mechanisms, primarily by mimicking or blocking the actions of natural hormones.
The diagram below illustrates the primary mechanisms by which PFAS disrupt nuclear receptor signaling, leading to adverse health effects.
The biological consequences of this receptor disruption are extensive and receptor-specific [1] [7] [3]:
The findings from these comparative studies have significant implications:
The extreme persistence of PFAS in the environment is primarily due to the incredible strength of the carbon-fluorine (C–F) bond, one of the strongest in organic chemistry [1] [2]. This bond makes these compounds resistant to thermal, chemical, and biological degradation, earning them the nickname "forever chemicals" [1] [3].
The following diagram outlines the core reason for PFAS persistence and the general fate of these compounds in the environment, which also underpins experimental design for their study.
While data for 2-(Perfluorodecyl)ethanol is missing, the table below compares key properties of well-studied PFAS. You can use this as a framework to position the specific compound once data is found. This compound is a polyfluoroalkyl substance (contains -CH₂- groups) with a long 10-carbon chain and an alcohol (-OH) functional group.
| PFAS Compound | Category / Chain Length | Key Functional Group | Environmental Mobility & Behavior |
|---|---|---|---|
| PFOA / PFOS | Perfluoroalkyl / Long-chain | Carboxylic Acid (PFOA), Sulfonic Acid (PFOS) | Lower mobility; tends to adsorb to soils and organic matter; bioaccumulates [1]. |
| Short-chain (e.g., PFBS) | Perfluoroalkyl / Short-chain | Sulfonic Acid | High water solubility and mobility; less prone to sorption, so travels further in groundwater [1] [2]. |
| 8:2 FTOH | Polyfluoroalkyl / Long-chain | Alcohol (-OH) | More volatile; can be transformed in the environment into persistent acids like PFOA [4]. |
| This compound | Polyfluoroalkyl / Long-chain | Alcohol (-OH) | Inferred: Likely lower mobility but potential for transformation. The alcohol group may make it a "precursor". |
Researchers use sophisticated analytical techniques to detect and quantify diverse PFAS in environmental samples. Here are detailed protocols for analyzing PFAS in different matrices, which you can adapt for studying this compound.
This method allows for the simultaneous measurement of volatile PFAS (like fluorotelomer alcohols, FTOHs) and ionic PFAS (like PFOA and PFOS) in air [5].
For liquids like water, serum, or tissue extracts, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most common method.
To find the specific information you need on this compound, I suggest the following steps:
The table below summarizes key toxicokinetic and health effect data for PFOA and a common precursor, 8:2-FTOH, based on the gathered research.
| Substance | Key Metabolites / Related Compounds | Key Toxicokinetic Data | Associated Health Effects |
|---|
| PFOA (Perfluorooctanoic Acid) [1] [2] [3] | — | Half-life in humans: 2.3 - 3.8 years [1]. Bioaccumulation: Yes, in humans and wildlife [1] [3]. | Classified as carcinogenic to humans [3]. Associated with lower testosterone levels, Leydig cell hyperplasia, and adverse effects on the male reproductive system [1]. | | 8:2 FTOH (8:2 Fluorotelomer Alcohol) [4] | PFOA and 7:3-FTA (7:3-Fluorotelomer Acid) [4] | Half-life in rats: 1.1 - 1.7 hours (parent compound). Metabolite half-life: PFOA formed from 8:2-FTOH has a half-life of 198-353 hours in male rats and 4.47-6.9 hours in females [4]. | A precursor to PFOA. Associated with hepatotoxicity and potential estrogenic activity. Toxicity may be related to its metabolites [4]. | | PFHxA (Perfluorohexanoic Acid) [5] | — | Considered more mobile in soil and water than PFOA due to lower logKow [5]. | A short-chain alternative to PFOA. Emerging evidence suggests it should be considered a substance of very high concern, though its effects are generally milder than PFOA's [5]. |
While data on 2-(Perfluorodecyl)ethanol is lacking, the well-documented metabolic pathway of its structural analogue, 8:2-FTOH, provides a relevant experimental model.
The relationship between this precursor and its persistent metabolites can be visualized in the following pathway:
The absence of specific data on this compound indicates it may be a less-studied compound. Here are suggestions for your continued research:
Since direct data is unavailable, the table below outlines the core experimental components you would need to establish a study protocol for investigating the tissue distribution of 2-(Perfluorodecyl)ethanol, based on methodologies used for similar compounds [1].
| Study Component | Description & Methodology | Key Parameters to Measure |
|---|---|---|
| Analytical Method | LC-MS/MS is the standard for precise quantification. The method requires validation for specificity, sensitivity, and linearity [1]. | Limit of Detection (LOD), Limit of Quantification (LOQ), linear range, precision (RSD), accuracy, extraction recovery, matrix effect [1]. |
| Pharmacokinetics & Bioavailability | Single oral administration and intravenous injection to calculate absolute bioavailability. Plasma samples are collected at multiple time points [1]. | Cmax (peak concentration), Tmax (time to Cmax), AUC (Area Under the Curve), t₁/₂ (half-life), Bioavailability (F) [1]. |
| Tissue Distribution | Collect and homogenize tissues (e.g., liver, kidney, fat) at predetermined times post-dose. Analyze homogenate using the validated LC-MS/MS method [1]. | Concentration of the compound and its major metabolites in each tissue type over time. |
| Excretion | Collect urine, feces, and bile from cannulated animals over a specific period (e.g., 24-72 hours) [1]. | Cumulative excretion amount and percentage of the administered dose recovered in each excretion route. |
To help visualize the complete workflow of such a study, from initial compound administration to final data analysis, the following diagram maps out the key stages.
Given the current lack of data, here are practical steps you can take to advance your work on this compound:
Flammable;Irritant